1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[5-[3-(benzimidazol-1-yl)pyrrolidine-1-carbonyl]thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(22)16-6-7-17(24-16)18(23)20-9-8-13(10-20)21-11-19-14-4-2-3-5-15(14)21/h2-7,11,13H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGXBRACAXAWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The pyrrolidine ring can be introduced via a cyclization reaction involving appropriate precursors . The thiophene group is then attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzimidazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Thione Derivatives
Example: 2-(Butylthio)-1H-benzo[d]imidazole (Compound 8)
- Synthesis: Reaction of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone with 1-bromobutane in the presence of triethylamine removes the acetyl group, yielding 2-(butylthio)-1H-benzo[d]imidazole .
- Key Differences :
- Stability : The acetyl group in the target compound is lost under basic conditions, whereas 2-(butylthio)-1H-benzo[d]imidazole lacks this liability.
- Structure : The absence of the pyrrolidine-carbonyl-thiophene system reduces molecular complexity compared to the target compound.
Example: 2-(Benzylthio)-1H-benzo[d]imidazole
Benzimidazole-Oxadiazole Hybrids
Example: 1-(1H-Benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone
- Activity : These hybrids exhibit strong antioxidant activity (DPPH assay) surpassing ascorbic acid, attributed to the oxadiazole-thioether moiety .
- Structural Advantages: The acetyl group remains intact due to milder reaction conditions, unlike the target compound’s susceptibility to base-induced deacetylation.
Piperidine-Modified Ethanone Derivatives
Example: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone
- Synthesis : Chloroacetyl chloride and piperidine are used to introduce the piperidine moiety without acetyl loss .
- Comparison :
- Molecular Weight : Simpler structure (lower molecular weight) may improve solubility but reduce target specificity.
- Functionality : The tetrazole ring offers metabolic stability, contrasting with the thiophene-acetyl system in the target compound.
Pyrrolidine-Carbonyl-Thiophene Analogues
Example: 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one
- Structure: Replaces the benzimidazole-pyrrolidine group with a 3-aminopyrrolidine, simplifying the heterocyclic framework .
- Properties :
- Molecular Weight : 238.31 g/mol vs. the target compound’s higher complexity.
- Solubility : Likely enhanced due to the primary amine group, differing from the hydrophobic benzimidazole in the target.
Tabulated Comparison of Key Compounds
Biological Activity
The compound 1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone is a complex organic molecule that incorporates a benzo[d]imidazole moiety, a pyrrolidine ring, and a thiophenyl group. This unique structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. Understanding its biological activity is crucial for elucidating its potential therapeutic applications.
Structural Features
The compound's structure can be broken down into several key components:
- Benzimidazole Moiety : Known for its role in kinase inhibition and interaction with various biological targets.
- Pyrrolidine Ring : Often associated with neuroactive properties and potential interactions with receptors.
- Thiophenyl Group : May contribute to the compound's pharmacological profile, including antibacterial and anti-inflammatory activities.
Biological Activity Overview
The biological activity of this compound has been predicted using computational methods that analyze structure-activity relationships (SAR). Similar compounds have demonstrated a range of activities, including:
- Anticancer : Some derivatives exhibit significant antitumor effects, possibly through apoptosis induction and cell cycle modulation .
- Antimicrobial : Structural similarities with known antimicrobial agents suggest potential effectiveness against various bacterial strains .
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique properties of 1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone. The following table summarizes relevant compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(5-Methylindolyl)-2-methylheptylguanidinothiazole | Indole structure | Antipsychotic |
| 5-Chloro-N-(pyridin-2-yl)thiazole | Thiazole ring, chlorine | Antimicrobial |
| 6-Fluoro-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole | Indazole structure | Antitumor |
This comparison indicates that while there are compounds with similar structural features, the specific combination found in 1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone may confer distinct biological properties.
Case Studies and Research Findings
Recent studies have explored the biological activity of benzimidazole derivatives, emphasizing their potential as therapeutic agents. For instance:
- A study demonstrated that benzimidazole analogues can inhibit Indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion .
- Another research highlighted the anticancer efficacy of pyrrolidine-containing compounds, showing favorable pharmacokinetic profiles in mouse models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
